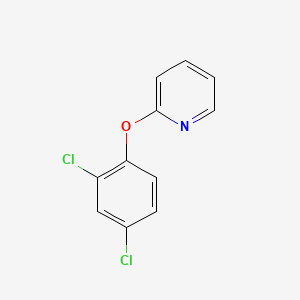

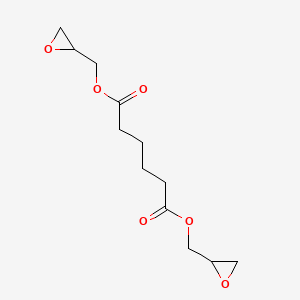

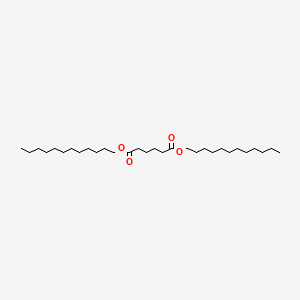

![molecular formula C9H12O3 B1618733 1-Oxaspiro[4.5]decane-2,4-dione CAS No. 22884-78-2](/img/structure/B1618733.png)

1-Oxaspiro[4.5]decane-2,4-dione

Descripción general

Descripción

1-Oxaspiro[4.5]decane-2,4-dione is a chemical compound with the linear formula C9H14O2 . It has a molecular weight of 154.211 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound involves several steps. A general synthesis method involves the use of 5-Methylene-2(5H)-furanone, which undergoes Diels-Alder cycloadditions to butadiene and several acyclic and cyclic C-substituted dienes . This results in bicyclic and tricyclic spiroadducts in good yields . These compounds are precursors of other unsaturated and saturated spirolactones and also spiroethers . The synthesis of 32 spirolactones and eight spiroethers illustrates the scope and efficiency of this method .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H14O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Diels-Alder cycloadditions, hydrogenation of C-C double bonds, reduction of the carbonyl group, and Michael addition . A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity .Aplicaciones Científicas De Investigación

Enhanced Reactivity in Chemical Synthesis : 1-Oxaspiro[4.5]decane-2,4-dione derivatives show enhanced reactivity in the Castagnoli-Cushman reaction with imines, which is significant in the field of organic synthesis (Rashevskii et al., 2020).

Structural Characterization : New oxaspirocyclic compounds related to this compound have been synthesized and their structures determined by single crystal X-ray crystallography, contributing to the understanding of their molecular architecture (Jiang & Zeng, 2016).

Synthesis Techniques : Studies have been conducted on the reaction of related compounds with zinc and aromatic aldehydes, leading to the synthesis of various oxaspiro derivatives. This highlights the compound's utility in developing new synthetic methods (Kirillov et al., 2004).

Antitumor Activity : Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their anticancer activity, showing promise in medicinal chemistry (Yang et al., 2019).

Anticonvulsant and Neurotoxic Properties : Certain derivatives have been evaluated for their anticonvulsant and neurotoxic properties, suggesting their potential in developing new treatments for epilepsy (Obniska et al., 2006).

Potential in Anemia Treatment : Spirohydantoin derivatives, including those related to this compound, have been identified as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase, offering new avenues for treating anemia (Váchal et al., 2012).

Propiedades

IUPAC Name |

1-oxaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-7-6-8(11)12-9(7)4-2-1-3-5-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZCWQWIJJKSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340710 | |

| Record name | 1-Oxaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22884-78-2 | |

| Record name | 1-Oxaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-](/img/structure/B1618660.png)

![1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl-](/img/structure/B1618662.png)

![1,4-Benzenediamine, N,N,N',N'-tetrakis[4-(diethylamino)phenyl]-](/img/structure/B1618663.png)